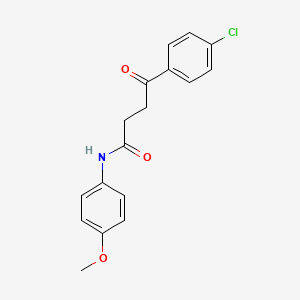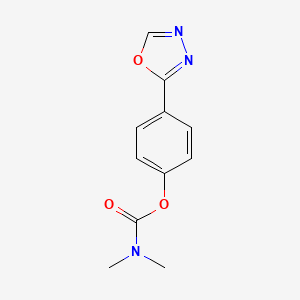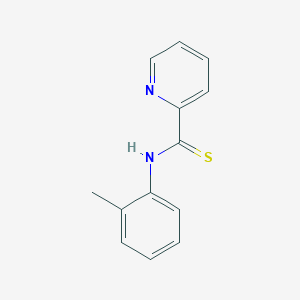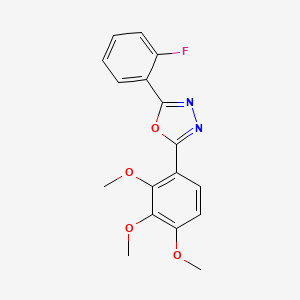
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-915 and is a potent antagonist of the G protein-coupled receptor 39 (GPR39).
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied for its potential applications in various fields such as neuroscience, gastroenterology, endocrinology, and oncology. In neuroscience, TAK-915 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and cognition. In gastroenterology, TAK-915 has been studied for its potential role in regulating gastric acid secretion and motility. In endocrinology, TAK-915 has been shown to regulate insulin secretion and glucose homeostasis. In oncology, TAK-915 has been studied for its potential role in inhibiting tumor growth and metastasis.
Mecanismo De Acción
TAK-915 is a potent antagonist of GPR39, which is a receptor that is widely expressed in various tissues including the brain, gastrointestinal tract, and pancreas. GPR39 has been shown to play a role in the regulation of various physiological processes such as gastric acid secretion, insulin secretion, and glucose homeostasis. TAK-915 binds to GPR39 and inhibits its activation, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
TAK-915 has been shown to have various biochemical and physiological effects depending on the tissue and cell type. In the brain, TAK-915 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and cognition. In the gastrointestinal tract, TAK-915 has been shown to regulate gastric acid secretion and motility. In the pancreas, TAK-915 has been shown to regulate insulin secretion and glucose homeostasis. In cancer cells, TAK-915 has been shown to inhibit cell proliferation and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-915 has several advantages for lab experiments. It is a potent and selective antagonist of GPR39, which makes it an ideal tool for studying the physiological and pathological roles of GPR39. TAK-915 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-915 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. Additionally, TAK-915 has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of TAK-915. First, further studies are needed to fully elucidate the physiological and pathological roles of GPR39 and the potential therapeutic applications of TAK-915 in various diseases. Second, the development of more potent and selective GPR39 antagonists may provide new tools for studying the functions of GPR39. Third, the evaluation of the long-term safety and toxicity of TAK-915 is necessary for its potential clinical development. Fourth, the investigation of the potential synergistic effects of TAK-915 with other drugs may provide new therapeutic opportunities. Finally, the development of novel delivery systems for TAK-915 may improve its solubility and bioavailability, which may enhance its potential clinical applications.
Conclusion:
In conclusion, TAK-915 is a promising compound that has potential applications in various fields such as neuroscience, gastroenterology, endocrinology, and oncology. Its potent and selective antagonism of GPR39 makes it an ideal tool for studying the physiological and pathological roles of GPR39. Further studies are needed to fully elucidate the potential therapeutic applications of TAK-915 and its long-term safety and toxicity.
Métodos De Síntesis
The synthesis of TAK-915 involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at a low temperature. The resulting product is then purified by column chromatography to obtain TAK-915 in high yield and purity.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h5-8H,1-4,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDWVHYKKRWTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)



![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)


![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)
![4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5794007.png)
![3-[(4-methoxybenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5794015.png)
![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)